An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2] Its specific stereochemistry and functional groups make it a versatile building block in medicinal chemistry and other organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stereochemistry, reactivity, and analytical methods pertaining to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a white to light yellow crystalline powder, a physical state that is advantageous for industrial handling and processing.[1][2] The molecule's thermal stability is indicated by its high melting and boiling points.
Table 1: Physicochemical Properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O₄ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 163-166 °C | |
| Boiling Point | 451.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| CAS Number | 119-62-0 (racemic), 2964-48-9 ((1S,2S)-isomer), 716-61-0 ((1R,2R)-isomer) | [3][5] |
Stereochemistry: The Foundation of its Biological Significance
The biological and pharmaceutical importance of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is intrinsically linked to its stereochemistry. The molecule contains two chiral centers, giving rise to four possible stereoisomers. The threo isomers, specifically the D-threo-(-)-(1R,2R) and L-threo-(+)-(1S,2S) forms, are of particular interest. The D-threo-(-)-(1R,2R) isomer is the direct precursor to the biologically active form of chloramphenicol.[5]
The specific spatial arrangement of the amino and hydroxyl groups in the threo configuration is crucial for the subsequent chemical transformations and the ultimate efficacy of the final antibiotic.[6] The synthesis of the desired stereoisomer is a key challenge and a focal point of research in the production of chloramphenicol.
Synthesis and Manufacturing
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a multi-step process that often starts from simpler aromatic compounds. While various synthetic routes have been developed, a common industrial approach involves the nitration of an appropriate precursor followed by a series of reactions to introduce the aminodiol side chain.
A general synthetic pathway can be visualized as follows:
Caption: Generalized synthetic pathway to stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
Experimental Protocol: A Representative Synthesis of an Amino Diol
The following protocol is a generalized representation of a key reduction step in the synthesis of a related amino diol, illustrating the chemical principles involved. This specific example details the reduction of a nitro group to an amine using tin and hydrochloric acid.[7]
Objective: To reduce a nitro-containing aromatic compound to its corresponding amine.
Materials:
-
Nitro-aromatic precursor (e.g., 1.0 g)
-
Granulated tin (3.0 g)
-
Concentrated Hydrochloric Acid (10 mL)
-
20-40% Sodium Hydroxide solution
-
Diethyl ether
-
Reflux condenser and flask (50 mL)
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine the nitro-aromatic precursor (1.0 g) and granulated tin (3.0 g).
-
With vigorous shaking, add concentrated hydrochloric acid (10 mL) in small portions. Ensure thorough mixing during the addition.
-
After the initial reaction subsides (approximately 10 minutes), gently heat the mixture to 100°C under reflux with continued vigorous shaking.
-
Continue heating until the nitro compound has completely dissolved and its characteristic odor is no longer detectable. If the dissolution is slow, a few milliliters of ethanol can be added to aid the process.
-
Cool the reaction mixture to room temperature.
-
Cautiously make the reaction mixture alkaline by the dropwise addition of a 20-40% sodium hydroxide solution.
-
Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.
-
The combined ether extracts can then be dried and the solvent evaporated to yield the crude amino product, which can be further purified by recrystallization.
Causality behind Experimental Choices:
-
Tin and HCl: This combination is a classic and effective method for the reduction of aromatic nitro groups. Tin acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.
-
Reflux: Heating under reflux increases the reaction rate without the loss of volatile reactants or solvent.
-
Alkalinization: The amine is formed as its hydrochloride salt in the acidic reaction mixture. The addition of a strong base like NaOH deprotonates the amine, liberating the free base which is soluble in organic solvents like diethyl ether, allowing for its extraction.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is dictated by its three primary functional groups: the primary amine, the two hydroxyl groups, and the nitro-substituted aromatic ring.
-
Amine Group: The primary amine is nucleophilic and readily undergoes acylation reactions. This is the key step in the synthesis of chloramphenicol, where it is acylated with dichloroacetyl chloride or a derivative thereof.[8]
-
Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo esterification and etherification reactions. They can also be protected during certain synthetic steps to prevent unwanted side reactions.
-
Aromatic Ring: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, the nitro group itself can be reduced to an amine, opening up further synthetic possibilities.
A study has also explored the interaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with symmetrical ketones, which results in the formation of isomeric oxazolidines.[9]
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and structure of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
Table 2: Spectroscopic Data Overview
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the propane backbone, and the protons of the amine and hydroxyl groups. The specific splitting patterns and chemical shifts are crucial for confirming the structure and stereochemistry. | [3] |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton. | [10] |
| FTIR | The infrared spectrum displays characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, C-H stretching of the aromatic and aliphatic portions, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. | [10] |
| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used to elucidate its structure. | [3] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol and for monitoring the progress of its synthesis. A validated reversed-phase HPLC method has been developed for the analysis of this compound in the presence of chloramphenicol.[11][12]
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a sample of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol and to separate it from chloramphenicol.[11][13]
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18, 5 µm particle size, 15 cm length, 4.6 mm inner diameter.
-
Mobile Phase: A mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio and degas it before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol of known concentration in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Purity can be assessed by comparing the peak area of the main component to the total area of all peaks. The concentration of the analyte in the sample can be determined by comparing its peak area to that of the standard.
Causality behind Method Parameters:
-
Reversed-Phase C18 Column: This is a common choice for the separation of moderately polar organic molecules.
-
Mobile Phase Composition: The combination of an aqueous buffer (sodium pentanesulfonate), an organic modifier (acetonitrile), and an acid (glacial acetic acid) allows for the fine-tuning of the separation. The ion-pairing agent (sodium pentanesulfonate) can improve the peak shape of the basic amine.
-
UV Detection at 278 nm: The nitrophenyl group in the molecule contains a chromophore that absorbs UV light, making it readily detectable at this wavelength.
Safety and Handling
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is an irritant and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Drug Development and Beyond
The primary and most well-documented application of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is as a key intermediate in the industrial synthesis of chloramphenicol.[1][2] The specific stereoisomers are crucial for producing the active form of the antibiotic.
Beyond this, its chiral nature and functional groups make it a valuable building block in other areas of organic synthesis, including the development of other pharmaceuticals and chiral ligands.[14] It has also been used as a chiral resolving agent for racemic mixtures.[10]
Conclusion
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with its specific stereochemistry, make it an indispensable precursor in the synthesis of chloramphenicol. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile chemical intermediate in research and development.
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